molecular formula C14H14N2O3 B6035747 N-[(E)-(4-hydroxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide

N-[(E)-(4-hydroxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B6035747
M. Wt: 258.27 g/mol
InChI Key: UVVXHAUVAYGSPQ-OVCLIPMQSA-N
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Description

N-[(E)-(4-hydroxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide is a Schiff base compound known for its unique structural properties and potential applications in various fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(4-hydroxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2,5-dimethylfuran-3-carboxamide in the presence of an acid or base catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the Schiff base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the Schiff base can yield the corresponding amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-[(E)-(4-hydroxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide involves its ability to form stable complexes with metal ions, which can enhance its biological activity. The compound can interact with various molecular targets, including enzymes and receptors, through coordination bonds and hydrogen bonding, leading to its observed biological effects.

Comparison with Similar Compounds

  • N’-hydroxy-N-[(4-phenylphenyl)methylideneamino]heptanediamide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Comparison: N-[(E)-(4-hydroxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide stands out due to its unique combination of a furan ring and a Schiff base structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and application.

Properties

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9-7-13(10(2)19-9)14(18)16-15-8-11-3-5-12(17)6-4-11/h3-8,17H,1-2H3,(H,16,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVXHAUVAYGSPQ-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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